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molecular formula C7H20N2OSi2 B102440 1,3-Bis(trimethylsilyl)urea CAS No. 18297-63-7

1,3-Bis(trimethylsilyl)urea

Cat. No. B102440
M. Wt: 204.42 g/mol
InChI Key: MASDFXZJIDNRTR-UHFFFAOYSA-N
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Patent
US03992428

Procedure details

A mixture containing 750 parts by volume of hexamethyldisilazane, 750 parts by volume of toluene, 180 parts urea and 0.5 part of ammonium chloride is heated to reflux temperature (approx. 110° C.). After refluxing for 1.25 hours the evolution of ammonia has stopped and the reaction is considered to be complete. The product is cooled, filtered andthe filtered residue dried at 12 mm Hg (abs.). Approximately 603 parts (98.4 percent of theoretical) of bis-(trimethylsilyl-)urea having a purityin excess of 99 percent by weight are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[NH:3][Si:4]([CH3:7])([CH3:6])[CH3:5].[NH2:10][C:11](N)=[O:12].[Cl-].[NH4+].N>C1(C)C=CC=CC=1>[CH3:5][Si:4]([NH:10][C:11](=[O:12])[NH:3][Si:4]([CH3:5])([CH3:6])[CH3:7])([CH3:7])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
The product is cooled
FILTRATION
Type
FILTRATION
Details
filtered andthe filtered residue
CUSTOM
Type
CUSTOM
Details
dried at 12 mm Hg (abs.)

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)NC(N[Si](C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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